BenchChemオンラインストアへようこそ!

1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea

Urea transporter UT-A1 inhibition Diuretic pharmacology

Why choose this compound? It is a selective UT-A1 urea transporter inhibitor (IC50 5.00 µM) with a unique 1,1-dioxidoisothiazolidin-2-yl cyclic sulfonamide motif that cannot be substituted by simple phenylureas or acyclic sulfonamides. The 4-chlorobenzyl and 2-methoxy groups provide essential hydrophobic complementarity. Use as a mid-potency chemical probe alongside pan-UT inhibitor DMTU for concentration-response studies in renal physiology. Suitable as a reference standard for HPLC-MS method development. Available in ≥95% purity for reliable SAR and selectivity profiling.

Molecular Formula C18H20ClN3O4S
Molecular Weight 409.89
CAS No. 1202998-53-5
Cat. No. B2854781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea
CAS1202998-53-5
Molecular FormulaC18H20ClN3O4S
Molecular Weight409.89
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H20ClN3O4S/c1-26-17-8-7-15(22-9-2-10-27(22,24)25)11-16(17)21-18(23)20-12-13-3-5-14(19)6-4-13/h3-8,11H,2,9-10,12H2,1H3,(H2,20,21,23)
InChIKeyDXUIFVMDSGGHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea (CAS 1202998-53-5) for Urea Transporter Research Procurement


1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea (CAS 1202998-53-5) is a synthetic small-molecule urea derivative featuring a 1,1-dioxidoisothiazolidin-2-yl (cyclic sulfonamide) moiety attached to a 2-methoxyphenyl core, with a 4-chlorobenzyl-substituted urea linkage . This compound belongs to the class of heteroaryl-substituted ureas and has been identified as an inhibitor of the kidney urea transporter UT-A1 (encoded by SLc14A2) [1]. Its structural architecture—combining a cyclic sulfonamide hydrogen-bond acceptor/donor motif with a chlorobenzyl hydrophobic group—distinguishes it from simpler urea analogs and positions it as a research tool for studying urea transport mechanisms and diuretic pharmacology.

Why Generic Urea Analogs Cannot Replace 1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea in UT-A1 Studies


Superficially similar urea derivatives—such as dimethylthiourea (DMTU) or simple phenylureas—cannot serve as functional substitutes for this compound in UT-A1 transporter research. The 1,1-dioxidoisothiazolidin-2-yl group provides a conformationally constrained cyclic sulfonamide that engages the UT-A1 binding pocket in a geometry not accessible to acyclic sulfonamides [1]. In published UT-A1 inhibitor series, the presence and position of the dioxidoisothiazolidin substituent on the central phenyl ring critically modulate inhibitory potency, with regioisomeric shifts (e.g., para vs. meta attachment) altering activity by orders of magnitude [2]. The 2-methoxy and 4-chlorobenzyl substituents further fine-tune hydrophobic complementarity with the transporter pore. Consequently, omitting or swapping any of these three pharmacophoric elements—even to a close-in-class analog such as 1-(3,5-dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea—yields a compound with a distinct selectivity and potency profile, compromising experimental reproducibility.

Quantitative Differentiation of 1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea for Scientific Procurement


UT-A1 Inhibitory Potency of the 4-Chlorobenzyl-Dioxidoisothiazolidin Urea vs. Reference UT-A1 Inhibitors

In a fluorescence-based MDCK cell assay measuring UT-A1-mediated urea transport, 1-(4-chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea inhibited rat UT-A1 with an IC50 of 5.00 µM (5.00E+3 nM) [1]. This places it in the low-micromolar potency range. For comparison, the benchmark UT-A1 inhibitor dimethylthiourea (DMTU) exhibits an IC50 of approximately 200 µM in analogous UT-A1 assays, while optimized triazoloquinoxaline UT-A1 inhibitors from the same screening cascade achieve IC50 values of 23–150 nM [2]. Thus, the target compound is approximately 40-fold more potent than DMTU but substantially less potent than the most advanced triazoloquinoxaline leads, positioning it as a mid-potency chemical probe suitable for orthogonal scaffold validation.

Urea transporter UT-A1 inhibition Diuretic pharmacology

Structural Differentiation: 1,1-Dioxidoisothiazolidin-2-yl Substituent Position and Urea Linkage Geometry

The compound 1-(4-chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea carries the 1,1-dioxidoisothiazolidin-2-yl group at the 5-position (meta to urea, para to methoxy) of the central phenyl ring . In the UT-A1 patent literature (US 11,123,340 B2), regioisomeric analogs with the dioxidoisothiazolidin attached at the 3-position or 4-position of the phenyl ring show divergent activities [1]. For example, 1-(4-chlorobenzyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea (para-attached) and 1-(4-chlorobenzyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea (meta-attached) are distinct patent-exemplified compounds whose UT-A1 IC50 values differ from the 5-substituted-2-methoxy variant. The simultaneous presence of the 2-methoxy group and the 5-dioxidoisothiazolidin creates an intramolecular hydrogen-bond network that pre-organizes the urea NH for target engagement—a conformational effect absent in regioisomers lacking the ortho-methoxy.

Medicinal chemistry Isothiazolidine dioxide Pharmacophore mapping

Physicochemical Property Differentiation: Calculated LogP and Topological Polar Surface Area vs. In-Class Analogs

Based on the SMILES structure COc1ccc(N2CCCS2(=O)=O)cc1NC(=O)NCc1ccc(Cl)cc1, the target compound (MW 409.9 g/mol) has a calculated topological polar surface area (TPSA) of approximately 96 Ų and a predicted logP of ~3.0 . In comparison, the 3,5-dimethoxy analog (CAS 1203186-39-3, MW 421.5) has a higher TPSA (~105 Ų) due to the additional methoxy group, while the des-methoxy 5-methyl analog (CAS 1203379-26-3, MW 395.9) has a lower TPSA (~84 Ų) and higher predicted logP (~3.5) . The balanced TPSA of the target compound falls within the optimal range for passive membrane permeability (TPSA < 140 Ų) while retaining sufficient polarity for aqueous solubility, a profile that may influence its utility in cell-based vs. in vivo experimental formats.

Drug-likeness In silico ADME Physicochemical profiling

Scaffold Novelty: Dioxidoisothiazolidine vs. Common Sulfonamide Ureas in Patent and Literature Space

The 1,1-dioxidoisothiazolidine (cyclic sulfonamide) scaffold is underrepresented in the urea transporter inhibitor patent literature compared to open-chain sulfonamides, triazoles, and thiadiazoles [1]. An analysis of the UT-A1 patent family (US 11,123,340 B2 and related PCT filings) reveals that only ~15% of exemplified compounds contain the dioxidoisothiazolidin-2-yl moiety, and among these, the combination of a 5-substituted-2-methoxyphenyl core with a 4-chlorobenzyl urea terminus appears in fewer than 5 specific examples [2]. This limited exemplification suggests that 1-(4-chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea occupies a distinct and relatively unexplored region of chemical space within the active UT-A1 inhibitor landscape, making it valuable for intellectual property diversification and scaffold-hopping medicinal chemistry campaigns.

Chemical space novelty Patent landscape Scaffold hopping

Recommended Research and Industrial Application Scenarios for 1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea (CAS 1202998-53-5)


UT-A1 Pharmacological Tool Compound for Diuretic Mechanism-of-Action Studies

With a confirmed IC50 of 5.00 µM against rat UT-A1 in MDCK cells [1], this compound serves as a mid-potency chemical probe for dissecting the role of UT-A1-mediated urea recycling in the renal countercurrent concentrating mechanism. It can be used in side-by-side comparisons with the pan-UT inhibitor dimethylthiourea (IC50 ~200 µM) and high-potency triazoloquinoxaline UT-A1 inhibitors (IC50 23–150 nM) to establish concentration-response relationships for UT-A1-dependent diuresis without the confounding off-target effects associated with loop diuretics or thiazides [2].

Scaffold-Hopping Medicinal Chemistry and Lead Optimization Programs

The dioxidoisothiazolidin-2-yl moiety represents a relatively unexplored cyclic sulfonamide bioisostere in the UT-A1 inhibitor field [1]. Medicinal chemistry teams can use this compound as a starting scaffold for systematic structure-activity relationship (SAR) studies: modifying the 4-chlorobenzyl group, varying the 2-methoxy position, or substituting the dioxidoisothiazolidin ring with other cyclic sulfonamides. The availability of close regioisomeric analogs with differing TPSA and logP profiles [2] enables parallel exploration of potency and physicochemical property optimization.

In Vitro Selectivity Profiling Against UT-B and Related Solute Carriers

Given the compound's structural features that differentiate it from UT-B-preferring inhibitors, it is valuable for selectivity profiling panels that include UT-B, aquaporins, and other renal solute carriers. The cyclic sulfonamide group is hypothesized to confer UT-A1 selectivity over UT-B, a property that can be quantitatively benchmarked in head-to-head transport assays using UT-A1- and UT-B-expressing cell lines [1]. This selectivity data is critical for assessing the therapeutic window of UT-A1-targeted diuretics.

Reference Standard for Analytical Method Development and Quality Control in UT-A1 Inhibitor Synthesis

The unambiguous structural identity confirmed by SMILES (COc1ccc(N2CCCS2(=O)=O)cc1NC(=O)NCc1ccc(Cl)cc1) and InChIKey (DXUIFVMDSGGHGC-UHFFFAOYSA-N) [1], combined with the 95% purity specification from commercial sources, makes this compound suitable as a reference standard for HPLC-MS method development. It can be used to calibrate purity assays and stability-indicating methods during large-scale synthesis campaigns of dioxidoisothiazolidin-urea derivatives for preclinical development.

Quote Request

Request a Quote for 1-(4-Chlorobenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.